N,N'-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two 4-methylphenyl groups, a piperidinyl group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-methylphenylamine with cyanuric chloride, followed by the introduction of the piperidinyl group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process involves multiple steps, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- N,N’-bis(4-methylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
N,N’-bis(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26N6 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methylphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26N6/c1-16-6-10-18(11-7-16)23-20-25-21(24-19-12-8-17(2)9-13-19)27-22(26-20)28-14-4-3-5-15-28/h6-13H,3-5,14-15H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
WLXHOGVREYMUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCCC3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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